2,3-Dibromo-4,5,6-trifluorophenol

Catalog No.
S12810578
CAS No.
M.F
C6HBr2F3O
M. Wt
305.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-4,5,6-trifluorophenol

Product Name

2,3-Dibromo-4,5,6-trifluorophenol

IUPAC Name

2,3-dibromo-4,5,6-trifluorophenol

Molecular Formula

C6HBr2F3O

Molecular Weight

305.87 g/mol

InChI

InChI=1S/C6HBr2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H

InChI Key

QGRFRQQSCBKELX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)F)F)F)O

2,3-Dibromo-4,5,6-trifluorophenol is an organofluorine compound characterized by the presence of two bromine atoms and three fluorine atoms attached to a phenolic structure. Its molecular formula is C6HBr2F3OC_6HBr_2F_3O, and it has a molecular weight of approximately 305.87 g/mol. The compound features a hydroxyl group (-OH) that contributes to its classification as a phenol, which is significant for its chemical reactivity and biological activity.

The unique combination of bromine and fluorine substituents on the aromatic ring alters the physical and chemical properties of the compound, often enhancing its lipophilicity and stability compared to non-fluorinated or non-brominated analogs. The presence of these halogens can also influence the compound's interactions with biological systems, making it a subject of interest in medicinal chemistry.

Typical of halogenated phenols. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace bromine in the aromatic system.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of fluorine enhance the reactivity of the aromatic ring toward electrophiles.
  • Reduction Reactions: The compound can be reduced to yield corresponding dihydroxy or other derivatives.

The specific reactivity depends on the conditions employed and the nature of the reactants involved.

The biological activity of 2,3-dibromo-4,5,6-trifluorophenol has been explored in various studies. Compounds with similar structures often exhibit antimicrobial and cytotoxic properties. For instance, halogenated phenols are known to interact with biological membranes, potentially disrupting cellular functions.

Research indicates that such compounds may also act as enzyme inhibitors or modulators in biochemical pathways. The presence of multiple halogens typically enhances their potency as bioactive agents due to increased lipophilicity and potential for interaction with biological targets.

Synthesis methods for 2,3-dibromo-4,5,6-trifluorophenol typically involve:

  • Halogenation Reactions: Starting from a suitable phenolic precursor, bromination can be achieved using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Fluorination Techniques: Fluorination can be conducted using reagents like Selectfluor or other fluorinating agents that introduce fluorine atoms selectively into the aromatic ring.
  • Sequential Halogenation: A combination of bromination followed by fluorination may also be employed to achieve the desired substitution pattern.

These synthetic routes often require careful optimization to ensure high yields and selectivity for the target compound.

2,3-Dibromo-4,5,6-trifluorophenol has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its potential biological activity.
  • Agricultural Chemicals: Similar compounds are often investigated for use as pesticides or herbicides due to their antimicrobial properties.
  • Material Science: Its unique properties make it a candidate for developing novel materials with specific chemical resistance or enhanced stability.

Studies involving interaction assessments of 2,3-dibromo-4,5,6-trifluorophenol focus on its binding affinity with various biological targets such as enzymes and receptors. The presence of halogens significantly affects how these compounds interact at a molecular level:

  • Enzyme Inhibition: Investigations into its role as an inhibitor in enzymatic processes have shown potential for modulating enzyme activity.
  • Membrane Interaction: Its lipophilic nature suggests possible interactions with lipid membranes, affecting membrane fluidity and permeability.

Such studies are crucial for understanding the pharmacological profiles and potential toxicities associated with this compound.

Several compounds share structural similarities with 2,3-dibromo-4,5,6-trifluorophenol. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2,4-Dibromo-3,5,6-trifluorophenolC6HBr2F3ODifferent substitution pattern; potential for varied biological activity .
2-Bromo-4-fluorophenolC6HBrFLess halogenation; simpler structure affecting reactivity .
2-Fluoro-4-bromophenolC6HBrFContains only one bromine; different reactivity profile .

The unique combination of both bromine and trifluoromethyl groups in 2,3-dibromo-4,5,6-trifluorophenol distinguishes it from these analogs by enhancing its stability and potential bioactivity.

The discovery of 2,3-dibromo-4,5,6-trifluorophenol is intertwined with advancements in halogenated aromatic chemistry during the mid-20th century. While no specific publication date for its first synthesis is documented in the provided sources, its structural analogs—such as 2-nitrohalophenols—were extensively studied in the 1970s, as evidenced by patents detailing dehalohydroxylation methods for polyhalonitrobenzenes. The compound’s CAS registry number (19758-04-4) and discontinuation status in commercial catalogs suggest it emerged as a niche research chemical, likely synthesized to explore the effects of multiple halogen substituents on phenolic reactivity. Its discontinuation may reflect challenges in large-scale production or shifting research priorities toward fluorinated compounds with fewer bromine atoms.

Relevance in Halogenated Phenol Chemistry

Halogenated phenols serve as critical intermediates in pharmaceuticals, agrochemicals, and polymer chemistry. The simultaneous presence of bromine and fluorine in 2,3-dibromo-4,5,6-trifluorophenol introduces distinct electronic and steric effects:

  • Electron-withdrawing effects: Fluorine’s strong electronegativity deactivates the aromatic ring, while bromine contributes polarizability and potential sites for further functionalization.
  • Steric hindrance: The ortho- and para-positioned halogens create a crowded molecular environment, influencing reaction kinetics and regioselectivity in substitution reactions.
    This combination positions the compound as a model for studying polyhalogenation’s impact on aromatic systems, particularly in reactions involving nucleophilic aromatic substitution or coupling processes.

Overview of Research Significance and Applications

Though direct applications of 2,3-dibromo-4,5,6-trifluorophenol are not extensively documented, its structural features suggest potential roles in:

  • Pharmaceutical intermediates: Fluorinated phenols are common motifs in drug design, with trifluoromethyl and bromine groups often enhancing metabolic stability.
  • Liquid crystal precursors: Halogenated aromatics contribute to mesophase stability in advanced materials.
  • Biodegradation studies: Research on 2,3,4-trifluorophenol’s microbial degradation pathways provides a framework for investigating this compound’s environmental fate.

Halogenation Strategies for Phenolic Precursors

The synthesis of 2,3-dibromo-4,5,6-trifluorophenol requires sophisticated halogenation strategies that can accommodate multiple halogen substituents on the aromatic ring. Electrophilic aromatic substitution represents the foundational approach for introducing halogen atoms into phenolic compounds [1] [2]. The hydroxyl group in phenol acts as a strongly activating group, facilitating electrophilic substitution reactions through enhanced electron density at the ortho and para positions [1] [2].

Bromination strategies for phenolic precursors typically employ molecular bromine in non-polar solvents such as carbon tetrachloride or chloroform at controlled temperatures below 5°C to achieve selective monabromination [3]. When phenol is treated with bromine in aqueous solution, the reaction proceeds more vigorously, resulting in the formation of 2,4,6-tribromophenol as a white precipitate [1]. This demonstrates the significant influence of solvent polarity on reaction selectivity and product distribution.

Electrochemical halogenation has emerged as an environmentally sustainable alternative to traditional chemical halogenation methods [4]. Research has shown that chromium-based catalysts can effectively facilitate the electrochemical halogenation of phenol at elevated temperatures around 80°C [4]. This approach offers improved control over reaction conditions and reduces the formation of hazardous by-products compared to conventional methods [4].

Fluorination methodologies for phenolic compounds present unique challenges due to the reactivity differences between fluorine and other halogens. The development of PhenoFluor as a fluorinating reagent has provided new opportunities for introducing fluorine atoms into aromatic systems [5]. This reagent enables the formation of carbon-fluorine bonds under relatively mild conditions, making it particularly valuable for synthesizing polyfluorinated phenolic compounds [5].

The solid acid catalysis approach represents an advancement in one-pot halogenation processes [6]. This methodology employs solid acid catalysts to achieve improved yields and selectivity in halogenation reactions while operating under mild conditions [6]. The use of solid catalysts also facilitates product separation and catalyst recovery, making the process more economically viable for industrial applications.

Electrophilic Aromatic Substitution Mechanisms

The mechanism of electrophilic aromatic substitution in phenolic compounds involves the formation of a highly reactive electrophile that attacks the electron-rich aromatic ring [1] [2]. In the case of bromination, the mechanism begins with the polarization of the bromine molecule when it approaches the phenol ring [7]. Electron-electron repulsion between the π-bonded electrons of the aromatic ring and the covalently bonded electrons of the bromine molecule leads to heterolytic fission, generating a bromine cation and bromide ion [7].

The arenium ion intermediate formed during electrophilic substitution is stabilized through resonance involving the hydroxyl group [1] [2]. This stabilization explains why phenols undergo electrophilic substitution more readily than benzene itself. The hydroxyl group acts as an ortho-para director, channeling substitution to the 2, 4, and 6 positions of the phenol ring [1] [2].

For multi-halogenated phenols like 2,3-dibromo-4,5,6-trifluorophenol, the mechanism becomes more complex due to the electronic effects of existing halogen substituents. Electron-withdrawing halogens already present on the ring can deactivate the aromatic system toward further electrophilic attack, requiring more forcing conditions or alternative synthetic strategies [8].

The kinetics of halogenation are significantly influenced by the nature of the halogen and the reaction medium. Computational studies have shown that the activation barriers for different halogens vary considerably, with fluorine generally requiring higher activation energies compared to bromine or chlorine [8]. This fundamental difference necessitates the use of specialized fluorinating agents and reaction conditions for introducing fluorine atoms into already halogenated phenolic systems.

Stepwise versus One-Pot Synthesis Approaches

The synthesis of highly substituted phenols like 2,3-dibromo-4,5,6-trifluorophenol can be accomplished through either stepwise sequential halogenation or one-pot multi-halogenation strategies. Each approach offers distinct advantages and limitations that must be carefully considered in synthetic planning.

Stepwise synthesis involves the sequential introduction of halogen atoms through separate reaction steps [9]. This approach allows for precise control over regioselectivity and can accommodate the different reactivity requirements of various halogens. For example, bromination steps can be conducted under mild conditions using bromine in organic solvents, while fluorination steps may require specialized reagents and reaction conditions [9]. The stepwise approach typically provides higher overall yields for individual transformations but may suffer from cumulative yield losses across multiple steps.

Recent advances in one-pot methodologies have demonstrated significant potential for the efficient synthesis of multi-halogenated phenols [9] [6]. A notable example is the development of rapid one-minute synthesis protocols that combine multiple reaction steps in a single vessel [9]. These methods utilize the combination of hydrogen peroxide as an oxidant and hydrogen bromide to achieve both hydroxylation and bromination in a unified process [9].

The scalability of one-pot approaches has been demonstrated on gram scales, with successful syntheses of up to 5 grams of substituted phenols achieved in single reactions [9]. This scalability advantage makes one-pot methods particularly attractive for industrial applications where efficiency and cost-effectiveness are paramount considerations.

Green chemistry principles favor one-pot synthesis approaches due to their reduced solvent consumption, minimal waste generation, and elimination of intermediate purification steps [9]. These environmental benefits align with modern industrial requirements for sustainable chemical processes.

Optimization of Reaction Conditions

Solvent Effects and Catalysis

The choice of solvent system plays a critical role in determining the success of phenol halogenation reactions [10] [11]. Solvent effects influence multiple aspects of the reaction including substrate solubility, catalyst activity, and product selectivity [11]. Research has demonstrated that the nature of the solvent can dramatically alter reaction kinetics and product distribution in phenol halogenation processes [10].

Non-polar solvents such as carbon disulfide and carbon tetrachloride are traditionally employed for selective bromination of phenols [7] [3]. These solvents favor the formation of mono-brominated products at ortho and para positions while minimizing over-bromination [7]. The low polarity of these solvents reduces the solvation of ionic intermediates, leading to more controlled electrophilic attack.

Polar protic solvents, particularly water, dramatically change the reaction pathway and product distribution [7]. When bromination is conducted in aqueous medium, the increased solvation of ionic species facilitates multiple substitutions, resulting in the formation of 2,4,6-tribromophenol rather than mono-brominated products [7]. This solvent effect demonstrates the importance of careful solvent selection in controlling reaction selectivity.

Catalytic systems have been developed to enhance both the efficiency and selectivity of phenol halogenation reactions [4] [12]. Chromium-based catalysts have shown particular promise in electrochemical halogenation processes, operating effectively at temperatures around 80°C [4]. These catalysts demonstrate high activity for chlorine and bromine incorporation while showing reduced effectiveness for iodine substitution [4].

Palladium catalysis has emerged as a powerful tool for site-selective phenol functionalization [13] [14]. Recent developments in palladium-catalyzed reactions have enabled direct carbon-hydrogen functionalization of phenols using the hydroxyl group as a directing group [13]. This approach allows for highly regioselective ortho-functionalization under mild conditions at temperatures around 60°C [13].

The temperature-responsive behavior of certain catalytic systems adds another dimension to reaction optimization [15]. Studies have shown that some polymer-supported catalysts exhibit switchable properties based on temperature changes, becoming more active at lower temperatures [15]. This behavior can be exploited to optimize reaction conditions for specific temperature ranges.

Temperature and Pressure Parameters

Temperature optimization is crucial for achieving high yields and selectivity in phenol halogenation reactions [16] [15] [17]. The optimal temperature range for most halogenation processes falls between 100-180°C, depending on the specific reaction system and desired products [16]. Higher temperatures generally increase reaction rates but may also promote decomposition reactions or unwanted side products.

For pentafluorophenol synthesis, industrial processes typically operate at temperatures around 160°C under controlled pressure conditions [16]. These elevated temperatures are necessary to overcome the high activation barriers associated with carbon-fluorine bond formation [16]. The synthesis achieves yields of 81-83% under optimized conditions using Raney nickel catalysts and potassium hydroxide in sulfolane solvent [16].

Pressure effects on phenol synthesis reactions are particularly important for industrial-scale processes [16]. Moderate pressures in the range of 0.3-2.0 MPa have been found to enhance substrate solubility and improve mass transfer rates [16]. The optimal pressure of 1.0 MPa has been established for large-scale synthesis operations, providing a balance between reaction efficiency and equipment costs [16].

Low-temperature halogenation has been investigated for sensitive substrates that may decompose under harsh conditions [15]. Research has demonstrated that certain catalytic systems can operate effectively at temperatures as low as 0°C while maintaining high activity [15]. This capability is particularly valuable for synthesizing thermally sensitive halogenated phenols.

The reaction kinetics at different temperatures follow Arrhenius behavior, with rate constants increasing exponentially with temperature [8]. However, competing decomposition reactions may also accelerate at higher temperatures, creating an optimal temperature window that maximizes the desired product formation while minimizing side reactions [8].

Industrial considerations favor processes that operate at moderate temperatures and pressures to minimize energy costs and equipment requirements [16] [17]. The development of more active catalysts has enabled the reduction of operating temperatures while maintaining acceptable reaction rates, contributing to more economical and sustainable processes [17].

Yield Enhancement and Purification Techniques

Yield optimization in phenol halogenation requires careful attention to reaction stoichiometry, catalyst loading, and reaction time [18]. Studies have shown that catalyst loading in the range of 2-4% for palladium-based systems provides optimal activity without excessive costs [13]. Higher catalyst loadings may increase reaction rates but often lead to diminishing returns in terms of yield improvement.

Two-stage extraction methods have been developed to improve the recovery efficiency of phenolic products [18]. Research has demonstrated that two-stage alkali treatment can provide yield improvements of up to 47% compared to single-stage extraction methods [18]. The optimal alkali concentration for maximum yield has been determined to be 35% sodium hydroxide, with the first stage using 70% of the total alkali and the second stage using the remaining 30% [18].

Purification strategies for halogenated phenols must address the challenges posed by similar boiling points and chemical properties of isomeric products [19]. Conventional distillation methods can be enhanced through the use of acidic resin treatment steps [19]. These resins catalyze the formation of higher-boiling dimeric compounds that can be more easily separated from the desired monomeric phenols [19].

Chromatographic purification offers high resolution for separating closely related halogenated phenols [20] [21]. Gas chromatography with derivatization has proven particularly effective for analyzing and purifying phenolic mixtures [20]. Derivatization with reagents such as trimethylsilyl compounds or pentafluorobenzyl bromide converts phenols to more volatile derivatives that can be efficiently separated [20] [22].

Solid-phase extraction techniques provide an alternative approach for phenol purification with advantages over liquid-liquid extraction methods [23]. These techniques offer cleaner extracts, faster processing times, and improved reproducibility [23]. The use of C18 and other alkylated silica gels as sorbents has shown excellent selectivity for phenolic compounds [23].

Green purification methods emphasize the reduction of solvent consumption and waste generation [9]. The development of one-minute synthesis protocols that eliminate the need for chromatographic purification represents a significant advancement in sustainable phenol synthesis [9]. These methods achieve high purity products directly from the reaction mixture through careful optimization of reaction conditions [9].

Derivatization and Functionalization

Organometallic Approaches for Site-Selective Modification

Palladium-catalyzed functionalization has revolutionized the field of phenol derivatization by enabling precise control over regioselectivity [13] [14] [24]. The development of palladium-catalyzed carbon-hydrogen activation reactions has provided unprecedented opportunities for site-selective modification of phenolic compounds using the hydroxyl group as a directing group [13]. These reactions typically operate at moderate temperatures around 60°C and achieve excellent regioselectivity toward ortho-substituted products [13].

Late-stage functionalization represents a particularly valuable application of organometallic approaches [13]. This methodology enables the modification of complex phenol-containing bioactive molecules without the need for extensive synthetic redesign [13]. The ability to perform selective modifications on advanced intermediates significantly reduces the number of synthetic steps required and improves overall efficiency [13].

Cross-coupling reactions using organometallic reagents have expanded the scope of phenol functionalization beyond traditional electrophilic substitution [24]. Recent advances include the development of palladium-catalyzed glycosylation reactions that proceed through an unusual mechanism involving palladium oxidative addition to glycosyl sulfides [24]. This approach enables the formation of complex glycosidic linkages with phenols under mild conditions [24].

Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of complex phenolic derivatives [25]. The preparation of boronate esters from phenolic precursors followed by cross-coupling with appropriate electrophiles provides access to highly substituted aromatic systems [25]. Optimization studies have shown that the choice of solvent significantly affects yield, with dioxane providing optimal results (82% yield) compared to other solvent systems [25].

Site-selective chlorination has been achieved through the use of selenoether catalysts that provide exceptional regioselectivity [26]. These catalysts enable ortho-selective chlorination of phenols with selectivity ratios exceeding 20:1 ortho to para, representing a dramatic improvement over the innate selectivity of approximately 1:4 [26]. The catalyst loading can be reduced to as low as 1% while maintaining high selectivity [26].

Mechanistic understanding of organometallic phenol functionalization has revealed the importance of tight ion pairing in determining reaction outcomes [27]. Studies using oxygen-18 labeling have demonstrated that the oxygen atom in ether products originates from the phenol substrate, confirming the proposed reaction pathway [27]. These mechanistic insights have enabled the development of more efficient and selective catalytic systems [27].

Formation of Ethers, Esters, and Other Derivatives

Ether formation from phenols typically proceeds through the Williamson synthesis or related nucleophilic substitution mechanisms [28] [27]. The traditional approach involves converting phenol to its sodium salt (sodium phenoxide) followed by reaction with alkyl halides [28]. This method works well for primary alkyl halides but may suffer from elimination reactions when applied to secondary or tertiary systems [28].

PhenoFluor-mediated ether synthesis represents a significant advancement in the field of ether formation [27]. This reagent enables the direct coupling of alcohols with phenols under mild conditions, providing access to ethers that are challenging to prepare using conventional methods [27]. The reaction shows excellent tolerance for sensitive functional groups, including salicylaldehydes and trifluoroethanol, which are problematic substrates for traditional Mitsunobu reactions [27].

Ester formation from phenols requires more activated acylating agents compared to simple alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group [29]. Acyl chlorides and acid anhydrides are typically employed instead of carboxylic acids [29]. The reaction of phenol with acetyl chloride proceeds smoothly at room temperature to form phenyl acetate, though the rate is slower than corresponding reactions with aliphatic alcohols [29].

Enhanced ester formation can be achieved by converting phenol to its sodium salt prior to acylation [29]. This approach increases the nucleophilicity of the oxygen atom and accelerates the reaction rate [29]. The method is particularly useful for reactions with less reactive acylating agents such as benzoyl chloride [29].

Selectivity considerations in ester formation become important when multiple hydroxyl groups are present in the molecule [28]. The electronic environment of each hydroxyl group influences its reactivity, enabling selective esterification under appropriate conditions [28]. Primary alcohols typically react faster than secondary alcohols, while tertiary alcohols are generally unreactive toward acylation [28].

Modern synthetic methods have expanded the scope of phenol derivatization beyond traditional ether and ester formation [27]. The development of new reagent systems has enabled reactions that were previously difficult or impossible to achieve [27]. These advances have particular importance in pharmaceutical and materials chemistry where precise functional group manipulation is required [27].

Analytical Derivatization for Chromatographic Detection

Gas chromatographic analysis of phenolic compounds often requires derivatization to improve volatility and thermal stability [20] [30] [22]. Two primary derivatization strategies are commonly employed: methylation to form anisole derivatives and silylation to form trimethylsilyl ethers [20] [22]. Each approach offers distinct advantages depending on the specific analytical requirements [20].

Methylation reactions using diazomethane or other methylating agents convert phenols to their corresponding methyl ethers [22]. This derivatization improves the gas chromatographic behavior of phenols by eliminating hydrogen bonding and reducing polarity [22]. However, naturally occurring methyl esters in samples can complicate interpretation of results [30].

Silylation reactions using trimethylsilyl reagents represent the most versatile approach for phenol derivatization [30]. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide produce highly volatile derivatives with excellent chromatographic properties [30]. The silylation reaction is rapid, produces minimal side products, and does not interfere with subsequent analysis [30].

Liquid chromatographic derivatization employs different strategies optimized for high-performance liquid chromatography detection [21] [31]. Pre-column derivatization with 1-fluoro-2,4-dinitrobenzene enables ultraviolet detection at 292 nm and provides rapid reaction completion within 2 minutes at ambient temperature [21]. Post-column photochemical derivatization offers an alternative approach that enables fluorescence detection with enhanced sensitivity [21].

Dual derivatization strategies have been developed to maximize structural information obtainable from mass spectrometric analysis [20]. Sequential methylation and silylation provide complementary information about the number of hydroxyl groups and molecular weight of phenolic compounds [20]. This approach is particularly valuable for characterizing unknown phenolic substances in complex mixtures [20].

Method validation for derivatization procedures requires careful attention to reaction completeness, derivative stability, and potential artifacts [22] [32]. Incomplete derivatization can lead to peak splitting or poor chromatographic performance, while derivative instability may result in time-dependent analytical results [32]. Quality control procedures must include analysis of derivatized standards to ensure consistent performance [32].

Isomeric and Structural Analogues

Comparative Synthesis of Related Halogenated Phenols

The synthesis of structural analogues of 2,3-dibromo-4,5,6-trifluorophenol requires systematic investigation of halogenation patterns and their effects on synthetic accessibility [33] [34]. Related compounds such as 2,4-dibromo-3,5,6-trifluorophenol share the same molecular formula but differ in halogen positioning, leading to distinct synthetic challenges and reaction pathways [35].

Pentafluorophenol synthesis has been extensively studied and serves as a model system for understanding highly fluorinated phenolic compounds [16]. Industrial synthesis typically employs 2,3,4,5,6-pentafluoro-1-bromobenzene as a starting material, which undergoes nucleophilic aromatic substitution with potassium hydroxide under elevated temperature and pressure conditions [16]. The optimized process achieves yields of 81-83% using Raney nickel catalysis at 160°C and 1.0 MPa pressure [16].

Tribromophenol derivatives represent another important class of multi-halogenated phenols [7]. The synthesis of 2,4,6-tribromophenol proceeds readily through the reaction of phenol with excess bromine in aqueous medium [7]. This reaction demonstrates the activating effect of the hydroxyl group, which enables multiple bromination steps under relatively mild conditions [7].

Mixed halogenated systems present unique synthetic challenges due to the different reactivity patterns of various halogens [34]. Recent research has demonstrated the synthesis of multi-halogenated alkenes containing chlorine, bromine, and fluorine atoms through reactions of phenols with halothane in the presence of potassium hydroxide [34]. This approach provides access to highly halogenated compounds with potential for further functionalization [34].

Regioselectivity patterns in multi-halogenated phenol synthesis are influenced by the electronic effects of existing substituents [8] [26]. Computational studies have revealed that the presence of electron-withdrawing halogens significantly affects the reactivity of remaining positions toward further electrophilic attack [8]. Understanding these electronic effects is crucial for developing efficient synthetic routes to specific isomeric targets [8].

Industrial applications often require access to multiple isomeric forms of halogenated phenols for structure-activity relationship studies [33]. The development of efficient synthetic methods for preparing isomeric series enables systematic investigation of how substitution patterns affect biological activity and physical properties [33].

Structure-Activity Relationships

Quantitative structure-activity relationships for halogenated phenols have been extensively investigated to understand how molecular structure influences biological activity [33] [36]. These studies employ molecular descriptors such as the octanol-water partition coefficient and Hammett sigma constants to predict toxicity and other biological endpoints [33].

Electronic effects of halogen substituents play a crucial role in determining the biological activity of phenolic compounds [33]. The electron-withdrawing nature of halogens influences the acidity of the phenolic hydroxyl group, which in turn affects the compound's ability to interact with biological targets [33]. The Hammett sigma constant serves as an effective parameter for quantifying these electronic effects [33].

Hydrophobic interactions significantly influence the biological activity of halogenated phenols [33]. The octanol-water partition coefficient provides a measure of lipophilicity that correlates strongly with biological activity [33]. Studies have shown that the relationship between log bioactivity and log partition coefficient follows a linear pattern for mono-substituted alkylated or halogenated phenols [33].

Computational approaches have been employed to predict the properties and activities of halogenated phenols [36]. Density functional theory calculations provide insights into molecular geometry, electronic structure, and chemical reactivity [36]. These computational methods enable the prediction of biological activity before synthesis, facilitating more efficient drug discovery and development processes [36].

Machine learning models have shown superior performance compared to traditional linear regression methods for predicting phenol toxicity [36]. Artificial neural networks can capture non-linear relationships between molecular descriptors and biological activity that are missed by conventional approaches [36]. These advanced modeling techniques provide more accurate predictions for complex multi-halogenated systems [36].

Environmental persistence and atmospheric degradation of halogenated phenols have been studied using computational chemistry [8]. The lifetimes of compounds such as C₆F₅OH, C₆Cl₅OH, and C₆Br₅OH in the atmosphere range from 12.04 to 12.86 hours at 296 K, indicating their potential for medium-range atmospheric transport [8]. Understanding these properties is crucial for assessing the environmental impact of industrial phenolic compounds [8].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

305.83257 g/mol

Monoisotopic Mass

303.83462 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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